REACTION_CXSMILES
|
[C:1]([C:5]1[C:6]([O:12][CH2:13][O:14]C)=[C:7]([CH3:11])[CH:8]=[CH:9][CH:10]=1)([CH3:4])([CH3:3])[CH3:2].CN(CCN(C)C)C.[Li]C(CC)C.C(=O)=O>C1COCC1.C(OCC)(=O)C>[C:1]([C:5]1[C:6]2[O:12][C:13](=[O:14])[CH2:11][C:7]=2[CH:8]=[CH:9][CH:10]=1)([CH3:4])([CH3:3])[CH3:2]
|
Name
|
|
Quantity
|
13.3 mL
|
Type
|
reactant
|
Smiles
|
[Li]C(C)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
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Control Type
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UNSPECIFIED
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Setpoint
|
-30 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled again to −60° C.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was warmed to room temperature over 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was separated
|
Type
|
EXTRACTION
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Details
|
extracted with ethyl acetate (100 ml)
|
Type
|
WASH
|
Details
|
The organic layer was washed with water (50 ml) and saturated brine (50 ml)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in toluene (50 ml)
|
Type
|
ADDITION
|
Details
|
added with p-TsOH.H2O (250 mg)
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 15 minutes
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
ADDITION
|
Details
|
poured into an aqueous diluted sodium bicarbonate solution (60 ml)
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed with saturated brine (60 ml)
|
Type
|
CUSTOM
|
Details
|
After drying
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was purified by column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=CC=CC=2CC(OC21)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.02 g | |
YIELD: PERCENTYIELD | 37% | |
YIELD: CALCULATEDPERCENTYIELD | 37.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |